N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to have antiviral , antimicrobial , and antitumor activities . They have also been used in the treatment of Parkinson’s disease .
Mode of Action
It is known that molecules of this class can form hydrogen bonds through their amine and amide groups, as well as their pyrimidine atoms . This allows them to interact with their targets and induce changes.
Biochemical Pathways
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which are key components of several signaling pathways that regulate cell survival, activation, proliferation, differentiation, and maturation .
Pharmacokinetics
The molecular weight of a similar compound, c27h27n3o3s2, is reported to be 505663 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Similar compounds have demonstrated antiproliferative activity against various cancer cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as the presence of certain catalysts .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-4-8-21-18(24)17-15(7-9-26-17)22(19(21)25)11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10,17H,4,8,11H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESDYNGFHRRDO-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)C)C)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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